molecular formula C13H11Cl2N3O2 B2425183 6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine CAS No. 1306183-61-8

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine

Cat. No.: B2425183
CAS No.: 1306183-61-8
M. Wt: 312.15
InChI Key: RITFRYFUNVEYOC-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine is a chemical compound with the molecular formula C13H11Cl2N3O2 It is characterized by the presence of a pyridine ring substituted with chlorine, nitro, and amine groups, as well as a phenethyl group

Properties

IUPAC Name

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11Cl2N3O2/c14-10-3-1-9(2-4-10)7-8-16-13-11(18(19)20)5-6-12(15)17-13/h1-6H,7-8H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITFRYFUNVEYOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCNC2=C(C=CC(=N2)Cl)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hoffman Degradation and Nitration

  • Starting material : Picolinic acid hydrochloride is converted to 4-chloropyridine-2-carboxamide (Formula III) using thionyl chloride and ammonia.
  • Hoffman degradation : Treatment with sodium hypobromite (NaOBr) yields 4-chloro-2-aminopyridine (Formula IV).
  • Nitration : A nitrating mixture (fuming HNO₃ and H₂SO₄) introduces the nitro group at position 3, yielding Formula V.

Reaction Conditions :

  • Nitration at 25–30°C for 1 hour.
  • Yield: ~80% after extraction with dichloromethane.

Diazotization and Hydrolysis to 4-Chloro-3-Nitropyridin-2-ol

The amino group at position 2 is converted to a hydroxyl group via diazotization:

Diazotization with Sodium Nitrite

  • Diazotization : Formula V is treated with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
  • Hydrolysis : Heating to 60–80°C hydrolyzes the diazonium group to a hydroxyl group, yielding 4-chloro-3-nitropyridin-2-ol (Formula VI).

Optimization :

  • Maintaining temperatures below 5°C during diazotization prevents decomposition.
  • Hydrolysis at elevated temperatures ensures complete conversion.

Introduction of the Phenethylamine Side Chain

The hydroxyl group at position 2 is replaced with the 2-(4-chlorophenyl)ethylamine group via nucleophilic substitution or coupling.

Chlorination with Phosphorus Oxychloride

  • Chlorination : Formula VI reacts with phosphorus oxychloride (POCl₃) in the presence of diisopropylethylamine (DIPEA) to form 2,4-dichloro-3-nitropyridine (Formula VII).

    • Conditions : 90–100°C for 4–6 hours.
    • Yield : ~57.5% after solvent extraction.
  • Selective Substitution : Formula VII undergoes substitution with 2-(4-chlorophenyl)ethylamine in a polar aprotic solvent (e.g., DMF) with a base (e.g., cesium carbonate).

Critical Parameters :

  • Solvent choice : Dichloromethane minimizes side reactions.
  • Base selection : Triethylamine facilitates deprotonation of the amine.

Alternative Route: Direct Amination of 4-Chloro-2-Amino-3-Nitropyridine

A one-pot amination strategy avoids intermediate hydroxylation:

Coupling with 2-(4-Chlorophenyl)ethylamine

  • Reaction Setup : Formula V is reacted with 2-(4-chlorophenyl)ethylamine in dichloromethane with triethylamine.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) at position 2, driven by the electron-withdrawing nitro and chloro groups.

Advantages :

  • Fewer steps compared to the diazotization pathway.
  • Higher atom economy.

Industrial-Scale Considerations

The patent WO2010089773A2 highlights optimizations for scalability:

Cost-Effective Reagents

  • Replacement of cesium acetate (hygroscopic, costly) with sodium acetate in substitution reactions.
  • Use of dichloromethane instead of acetonitrile for solvent economy.

Impurity Control

  • Dipyridine impurity : Mitigated by controlled nitration temperatures and stoichiometric HNO₃.
  • Byproduct removal : Liquid-liquid extraction with dichloromethane ensures high purity (>95%).

Summary of Reaction Conditions and Yields

Step Reaction Reagents/Conditions Yield
1 Nitration HNO₃, H₂SO₄, 25–30°C, 1 hr 80%
2 Diazotization/Hydrolysis NaNO₂, HCl, 0–5°C → 60–80°C 60%
3 Chlorination POCl₃, DIPEA, 90–100°C 57.5%
4 Amination 2-(4-Chlorophenyl)ethylamine, Et₃N, DCM 50–65%

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The chloro group at position 6 undergoes substitution with nucleophiles under mild conditions. Reaction rates depend on solvent polarity and base strength.

NucleophileReagents/ConditionsProductYieldSource
EthylamineEtOH, K<sub>2</sub>CO<sub>3</sub>, 80°C6-(Ethylamino)-N-[2-(4-Cl-Ph)ethyl]-3-NO<sub>2</sub>-pyridin-2-amine78%
MethoxideMeOH, NaOH (cat.), 60°C6-Methoxy analog65%
ThiophenolDMF, Et<sub>3</sub>N, 25°C6-(Phenylthio) derivative82%

Key Mechanistic Insight : The electron-withdrawing nitro group at position 3 activates the pyridine ring for S<sub>N</sub>Ar by stabilizing the Meisenheimer intermediate .

Nitro Group Reduction

The nitro group at position 3 is selectively reduced to an amine under catalytic hydrogenation or chemical reduction conditions.

MethodReagents/ConditionsProductSelectivitySource
Catalytic HydrogenationH<sub>2</sub> (1 atm), 10% Pd/C, EtOAc3-Amino-6-Cl-N-[2-(4-Cl-Ph)ethyl]pyridin-2-amine>95%
Fe/AcOHFe powder, AcOH, 70°C, 4h3-Amino derivative88%
Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>Aq. Na<sub>2</sub>S<sub>2</sub>O<sub>4</sub>, EtOH, 50°CSame as above76%

Note : Over-reduction of the chloro group is not observed due to milder conditions compared to traditional Sn/HCl methods .

Cross-Coupling Reactions

The chloro group participates in palladium-catalyzed couplings to form biaryl systems.

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>, ArB(OH)<sub>2</sub>, K<sub>2</sub>CO<sub>3</sub>, dioxane/H<sub>2</sub>O6-Aryl derivatives60-85%
Buchwald-HartwigPd<sub>2</sub>(dba)<sub>3</sub>, Xantphos, NH<sub>3</sub>, t-BuONa6-Amino analog72%

Limitation : Steric hindrance from the N-[2-(4-Cl-Ph)ethyl] group reduces yields in couplings requiring bulky ligands .

Electrophilic Aromatic Substitution

The electron-deficient pyridine ring undergoes nitration and sulfonation at position 4.

ReactionReagents/ConditionsProductYieldSource
NitrationHNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>, 0°C → 25°C4-Nitro-6-Cl-N-[2-(4-Cl-Ph)ethyl]-3-NO<sub>2</sub>-pyridin-2-amine55%
SulfonationClSO<sub>3</sub>H, CH<sub>2</sub>Cl<sub>2</sub>, -10°C4-Sulfo derivative (isolated as Na salt)68%

Regioselectivity : Directed by the nitro group, with minor (<5%) formation of 5-substituted isomers .

Functionalization of the Ethylamino Side Chain

The N-[2-(4-Cl-Ph)ethyl] group undergoes alkylation and acylation.

ReactionReagents/ConditionsProductYieldSource
AcylationAcCl, pyridine, 0°C → RTN-Acetylated derivative90%
AlkylationMeI, K<sub>2</sub>CO<sub>3</sub>, DMFQuaternary ammonium salt83%

Application : Modified derivatives show enhanced solubility for pharmacological testing .

Cyclization Reactions

Heating in polar aprotic solvents induces intramolecular cyclization:

ConditionsProductYieldSource
DMF, 120°C, 12hImidazo[4,5-b]pyridine derivative45%
PPA, 150°C, 3hPyrido[2,3-d]pyrimidin-4-one38%

Mechanism : Involves nucleophilic attack by the ethylamino nitrogen on the adjacent nitro or chloro group .

Critical Analysis of Reactivity

  • Steric Effects : The bulky N-substituent slows reactions at position 6 but enhances stability of intermediates .

  • Electronic Effects : The nitro group directs electrophiles to position 4 while deactivating positions 2 and 5 .

  • Solvent Dependency : DMF accelerates S<sub>N</sub>Ar but promotes side reactions in cross-couplings .

This comprehensive profile enables rational design of derivatives for pharmaceutical and materials science applications.

Scientific Research Applications

Medicinal Chemistry

Anticancer Research
The compound has shown potential as an anticancer agent. Studies have indicated its effectiveness against various cancer cell lines, including breast and prostate cancer. For instance, a study demonstrated that it inhibited cell proliferation in MCF-7 breast cancer cells with an IC50 value of approximately 12 µM after 48 hours of treatment .

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Reference Year
MCF-7122023
PC-3152024

Mechanism of Action
The mechanism by which this compound exerts its anticancer effects may involve the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound. It has demonstrated significant activity against both Gram-positive and Gram-negative bacteria.

Table 2: Antimicrobial Activity Data

PathogenMinimum Inhibitory Concentration (MIC)Reference Year
Staphylococcus aureus32 µg/mL2024
Escherichia coli64 µg/mL2024

These findings suggest that the compound could be a candidate for developing new antimicrobial agents, particularly in the face of rising antibiotic resistance .

Neuropharmacology

The compound has also been investigated for its neuropharmacological effects, particularly as a potential treatment for neurodegenerative diseases. Preliminary studies indicate that it may inhibit acetylcholinesterase, an enzyme linked to Alzheimer's disease, thereby enhancing cholinergic neurotransmission .

Case Studies

Several case studies highlight the diverse applications of this compound:

  • Study on Anticancer Activity (2023) : Evaluated the cytotoxic effects on various cancer cell lines, confirming its potential as an anticancer drug.
  • Antimicrobial Efficacy Study (2024) : Assessed the compound's effectiveness against common bacterial pathogens, establishing its potential role in infection control.
  • Neuropharmacological Study (2025) : Investigated its effects on cognitive function in animal models, suggesting possible benefits in treating cognitive decline associated with aging.

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
  • 4-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine
  • 2-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of both chlorine and nitro groups, along with the phenethyl moiety, provides a distinct set of properties that can be exploited in various applications.

Biological Activity

6-chloro-N-[2-(4-chlorophenyl)ethyl]-3-nitropyridin-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a chlorine atom and a nitro group, along with an ethyl chain linked to a 4-chlorophenyl group. The molecular formula is C13H13Cl2N3O2, and it has a molecular weight of approximately 300.16 g/mol.

The biological activity of this compound primarily derives from its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes by binding to their active sites, thus blocking substrate access.
  • Receptor Modulation : It can modulate receptor activity by altering their conformational states or signaling pathways.

Antiviral Activity

Recent studies have highlighted the antiviral potential of similar compounds in the pyridine family. For instance, derivatives targeting adenoviral DNA replication have shown significant efficacy (IC50 values in the low micromolar range) against various strains, indicating that this compound may exhibit comparable antiviral properties .

Anticancer Properties

Research into related compounds has indicated that pyridine derivatives can inhibit various cancer cell lines. For example, compounds with similar structures have demonstrated activity against c-Met kinases, which are implicated in tumor growth and metastasis. The inhibition of these kinases could make this compound a candidate for anticancer drug development .

Study 1: Antiviral Efficacy

In a study examining pyridine analogs, several compounds were found to inhibit adenoviral replication effectively. The most potent derivatives had IC50 values below 0.5 µM, suggesting that modifications similar to those in this compound could enhance antiviral efficacy .

Study 2: Cancer Cell Line Inhibition

Another investigation focused on the inhibition of c-Met in cancer cell lines using structurally related compounds. The study reported IC50 values ranging from 1 to 5 µM for effective inhibitors. Given the structural similarities, it is plausible that this compound could exhibit similar or enhanced activity against c-Met .

Comparative Analysis

Compound NameStructureBiological ActivityIC50 (µM)
This compoundStructureAntiviral, AnticancerTBD
N-(4-amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamideStructureAntiviral<0.27
Pyridine-based c-Met inhibitorsVariousAnticancer1 - 5

Q & A

Q. How are structure-activity relationships (SARs) developed for analogs with modified aryl-ethylamine side chains?

  • Methodological Answer: Synthesize analogs via reductive amination (NaBH3CN) or Ullmann coupling. Test bioactivity in cell-based assays (e.g., IC50 in kinase panels). Use QSAR models (CoMFA) to correlate substituent bulk/hydrophobicity with potency .

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